2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine
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Overview
Description
2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a benzyl group and two methyl groups attached to the pyrazole ring, along with an ethanamine side chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,5-dimethyl-1H-pyrazole: Lacks the ethanamine side chain.
2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Contains an acetic acid group instead of an ethanamine side chain.
3,5-Dimethyl-1H-pyrazole: Lacks the benzyl and ethanamine groups
Uniqueness
The presence of both the benzyl group and the ethanamine side chain in 2-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine distinguishes it from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C14H19N3/c1-11-14(8-9-15)12(2)17(16-11)10-13-6-4-3-5-7-13/h3-7H,8-10,15H2,1-2H3 |
InChI Key |
HSXJEJDASPLTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CCN |
Origin of Product |
United States |
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